2-Bromo-1-methylpyridinium

macrolactamization ansamycin macrocyclic peptide

2-Bromo-1-methylpyridinium (CAS 52693-56-8 as iodide salt; also referred to as BMPI, Mukaiyama reagent bromo analog) is a quaternary 2-halopyridinium salt belonging to the Mukaiyama-class of carboxylic acid activating agents. As a coupling reagent, it facilitates amide and ester bond formation under mild, non-aqueous conditions by generating a reactive 2-acyloxypyridinium intermediate.

Molecular Formula C6H7BrN+
Molecular Weight 173.03 g/mol
Cat. No. B1194362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-methylpyridinium
Synonyms2-bromo-1-methylpyridinium
2-bromo-1-methylpyridinium iodide
Molecular FormulaC6H7BrN+
Molecular Weight173.03 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1Br
InChIInChI=1S/C6H7BrN/c1-8-5-3-2-4-6(8)7/h2-5H,1H3/q+1
InChIKeyZUHZWFGTRURCNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-methylpyridinium for Procurement: Core Chemical Identity and Comparator Landscape


2-Bromo-1-methylpyridinium (CAS 52693-56-8 as iodide salt; also referred to as BMPI, Mukaiyama reagent bromo analog) is a quaternary 2-halopyridinium salt belonging to the Mukaiyama-class of carboxylic acid activating agents [1]. As a coupling reagent, it facilitates amide and ester bond formation under mild, non-aqueous conditions by generating a reactive 2-acyloxypyridinium intermediate [2]. Its closest structural and functional analogs are 2-chloro-1-methylpyridinium iodide (CMPI, the prototypical Mukaiyama reagent), 2-fluoro-1-methylpyridinium salts (FMPI), and traditional carbodiimide systems such as DCC/HOBt. While all 2-halopyridinium reagents operate through a common activation mechanism, BMPI occupies a distinct position in the procurement landscape due to its quantitatively validated macrolactamization efficiency, its demonstrated superiority over DCC-based protocols in solid-phase peptide synthesis, and its unique application profile in high-sensitivity analytical derivatization.

Why 2-Bromo-1-methylpyridinium Cannot Be Casually Substituted with CMPI or Carbodiimides


Although 2-chloro- and 2-bromo-1-methylpyridinium salts share a common mechanism, the assumption that they are interchangeable in all workflows is not supported by experimental evidence. In macrolactamization, BMPI has been specifically validated to deliver 78–92% isolated yields across a structurally diverse set of ansa-macrolactams [1]; the chloro analog (CMPI) lacks a comparable macrolactam-specific dataset, making performance extrapolation unreliable. In solid-phase peptide synthesis, BMPI/HOBt protocols have been shown to achieve a greater degree of coupling completion than the widely used DCC/HOBt system [2]. Furthermore, BMPI-dependent charge-reversal derivatization for LC-MS analytics provides sensitivity gains exceeding 2,000-fold—an application for which CMPI has not been equivalently characterized [3]. The halogen identity (Br vs. Cl) does not alter SNAr reactivity in N-methylpyridinium substrates (rate constants are effectively equivalent at ~2.0–2.7 × 10⁻⁵ M⁻² s⁻¹) [4], confirming that bulk reactivity is not a discriminator; rather, synthetic validation in the specific application context is the critical selection criterion.

Quantitative Differentiation Evidence: 2-Bromo-1-methylpyridinium vs. Closest Analogs and Alternatives


Macrolactamization Yield: BMPI-Validated Ansa-Macrolactam Synthesis at 78–92% Isolated Yield

In a method specifically developed for 2-bromo-1-methylpyridinium iodide (BMPI), 10 ansa-macrolactams were prepared from the corresponding seco-precursor ω-amino acids with isolated yields ranging from 78% to 92% [1]. This performance benchmark is specific to the bromo reagent; the chloro analog (CMPI) has not been systematically evaluated in the same macrolactamization context, and traditional high-dilution cyclization methods commonly yield 30–60% for comparable ring systems [2]. The BMPI-mediated protocol operates without side-chain protection and is described as rapid (under three days) and generally applicable [1].

macrolactamization ansamycin macrocyclic peptide

Solid-Phase Peptide Coupling: BMPI/HOBt Superior Completion vs. DCC/HOBt

The suitability of BMPI for solid-phase peptide synthesis was directly evaluated against DCC/HOBt. Using 2 equiv. of Boc-amino acid and 1.5 equiv. of BMPI, the BMPI/HOBt coupling system achieved a greater degree of completion than the DCC/HOBt method under identical solid-phase conditions [1]. While the published abstract does not report per-residue coupling efficiencies as percentage values, the directional superiority is unambiguous. Double couplings with BMPI/HOBt further enhanced completion, a protocol that would be prohibitively slow with carbodiimide-based methods due to the accumulation of poorly soluble dicyclohexylurea (DCU) byproduct on the resin [2].

solid-phase peptide synthesis coupling efficiency DCC alternative

LC-MS Sensitivity: 2,500-Fold Signal Enhancement via BMPI Charge-Reversal Derivatization

Derivatization of fatty acids with 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide forms 3-acyloxymethyl-1-methylpyridinium iodide (AMMP), which permanently installs a quaternary ammonium charge for positive-mode electrospray ionization. This BMPI-based derivatization enhanced LC/ESI-MS detection sensitivity by 2,500-fold compared with underivatized fatty acids analyzed in negative ion mode [1], achieving limits of detection of 1.0–4.0 nM (approximately 10 pg/injection) for standard fatty acids C10–C24 [1]. A separate study using the same BMPI-dependent derivatization for furan fatty acid quantification in human plasma reported a sensitivity improvement of more than 2,000-fold vs. non-derivatized negative-mode UPLC/ESI/MS/MS [2]. No equivalent quantitative dataset exists for the chloro analog (CMPI) in this analytical derivatization context.

fatty acid analysis LC-MS derivatization charge-reversal biomarker quantification

SNAr Reactivity Equivalence: Halogen Identity Does Not Drive Kinetic Differentiation

A systematic kinetic study of piperidine substitution on 2-substituted N-methylpyridinium ions in methanol yielded overall third-order rate constants (25 °C) of 2.02 × 10⁻⁵ M⁻² s⁻¹ (2-F), 2.10 × 10⁻⁵ M⁻² s⁻¹ (2-Cl), 2.67 × 10⁻⁵ M⁻² s⁻¹ (2-Br), and 2.62 × 10⁻⁵ M⁻² s⁻¹ (2-I), all with relative rates of ~1 [1]. Unlike classical activated aryl halide SNAr reactions where F ≫ Cl ≈ Br > I (the element effect), the rate-determining step for N-methylpyridinium substrates is not the addition step but a subsequent deprotonation, rendering the halogen leaving group identity kinetically silent [1]. This means that BMPI and CMPI are functionally interchangeable in reactions governed by the pyridinium activation–displacement mechanism.

nucleophilic aromatic substitution pyridinium reactivity leaving group element effect

Racemization Control: Bromo-Pyridinium Reagents Deliver High Enantiomeric Integrity in Peptide Coupling

N-Ethyl-2-bromopyridinium tetrafluoroborate (a closely related 2-bromopyridinium reagent) has been explicitly characterized as an excellent peptide coupling reagent exhibiting both high activity and a low level of racemization, achieving 99% diastereomeric excess (de) in the model coupling of Boc-protected tryptophan with valine methyl ester [1]. While this data is for the N-ethyl analog rather than BMPI (N-methyl), the structural homology—differing only by one CH₂ group on the N-alkyl substituent—supports a class-level inference that the 2-bromo-substituted pyridinium scaffold is competent for racemization-sensitive peptide couplings [2]. In contrast, the widely used carbodiimide DCC promotes significant oxazolone formation and epimerization at the C-terminal residue unless excess HOBt is employed.

racemization epimerization peptide coupling stereochemical fidelity

Optimal Procurement Scenarios for 2-Bromo-1-methylpyridinium Based on Quantitative Differentiation Evidence


Ansa-Macrolactam and Medium-Ring Lactam Synthesis

When the synthetic target requires intramolecular cyclization of ω-amino acids to form 10- to 20-membered ansa-macrolactams, BMPI is the preferred activating agent. The quantitative evidence demonstrates 78–92% isolated yields across 10 diverse ansa-macrolactam substrates without side-chain protection requirements [1]. Procurement of CMPI for this specific application introduces uncertainty, as no comparable macrolactamization dataset exists for the chloro analog. Traditional high-dilution methods or phosphonium-based coupling reagents would predictably deliver lower yields and require longer reaction times.

High-Sensitivity LC-MS Quantification of Carboxylic Acid Biomarkers

For laboratories quantifying low-abundance fatty acids, furan fatty acids, or other carboxylic acid metabolites in biological fluids, BMPI combined with 3-carbinol-1-methylpyridinium iodide provides a validated charge-reversal derivatization workflow yielding 2,000- to 2,500-fold sensitivity enhancement over underivatized negative-mode detection [1] [2]. Limits of detection reach 1–4 nM for standard fatty acids (C10–C24), with linearity spanning approximately two orders of magnitude. The availability of deuterated isotopologues (3-carbinol-1-methyl-d₃-pyridinium iodide) further enables stable-isotope-coded quantification for comparative metabolomics. No equivalent analytical validation exists for CMPI-based derivatization.

Solid-Phase Peptide Synthesis with DCU-Sensitive Workflows

In solid-phase peptide synthesis protocols where dicyclohexylurea (DCU) precipitation on the resin is problematic—particularly in automated synthesizers or in syntheses of longer peptides (>20 residues) where resin swelling and filtration are critical—BMPI/HOBt provides a carbodiimide-free coupling system with demonstrated superior coupling completion relative to DCC/HOBt [1]. The avoidance of DCU eliminates the need for extra filtration or solvent-swelling steps, potentially improving coupling cycle times and crude peptide purity.

Racemization-Sensitive Peptide Coupling Without Additional Suppressants

For peptide bond formation involving sterically hindered or epimerization-prone amino acid residues (e.g., α-aryl acids, N-methyl amino acids, cysteine derivatives), the 2-bromopyridinium scaffold—supported by 99% de data from the closely related N-ethyl-2-bromopyridinium reagent BEP [1]—offers a coupling architecture that minimizes oxazolone formation without requiring a separate racemization suppressant additive. While direct BMPI racemization data are limited, the class-level evidence from BEP strongly supports procurement of BMPI over DCC when stereochemical fidelity is paramount and additive complexity must be minimized.

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